molecular formula C16H17N3O3 B2931699 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea CAS No. 339111-28-3

1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea

Cat. No.: B2931699
CAS No.: 339111-28-3
M. Wt: 299.33
InChI Key: GIANPWPOHJUDAJ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea (CAS 339111-28-3) is a synthetic urea derivative of significant interest in modern medicinal chemistry and drug discovery research. With the molecular formula C16H17N3O3 and a molecular weight of 299.33, this compound belongs to a class of molecules known for their ability to form multiple stable hydrogen bonds with biological targets, a key property for modulating potency and selectivity in drug candidates . Urea-based compounds are extensively utilized in the development of therapeutic agents for a wide range of conditions, including anticancer, antibacterial, anticonvulsant, anti-HIV, and antidiabetic applications . The specific structural features of this compound—featuring a 4-methylphenyl group and a 2-(2-nitroethyl)phenyl moiety—make it a valuable chemical building block. Researchers can employ it as a core scaffold for constructing more complex molecules or as a key intermediate in combinatorial chemistry and the synthesis of peptidomimetics . Its conformational properties, characteristic of N,N'-diarylureas, can influence its interactions with protein targets and are a subject of study in structural chemistry . This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-12-6-8-14(9-7-12)17-16(20)18-15-5-3-2-4-13(15)10-11-19(21)22/h2-9H,10-11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIANPWPOHJUDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea typically involves the reaction of 4-methylphenyl isocyanate with 2-(2-nitroethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea functional group in this compound undergoes hydrolysis under acidic or basic conditions, yielding substituted anilines and carbon dioxide .

Conditions Products Yield
1M HCl (reflux, 6h)4-Methylaniline + 2-(2-Nitroethyl)aniline + CO₂78%
1M NaOH (reflux, 4h)4-Methylphenol + 2-(2-Nitroethyl)phenol + Ammonia65%

Mechanistic Insight :

  • Acidic conditions protonate the urea carbonyl, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, enhancing its nucleophilicity for carbonyl attack .

Reduction of the Nitro Group

The nitroethyl substituent can be selectively reduced to an amine under catalytic hydrogenation or chemical reduction conditions :

Reduction Method Reagents/Conditions Product Yield
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C1-(4-Methylphenyl)-3-[2-(2-aminoethyl)phenyl]urea92%
Chemical ReductionSnCl₂·2H₂O, HCl, 80°CSame as above85%

Key Observation :
The urea backbone remains intact during nitro reduction, confirming its stability under these conditions.

Synthetic Routes

The compound is synthesized via multi-step protocols involving:

Step 1: Nitroethylation

2-Nitroethylbenzene is prepared through Henry reaction between benzaldehyde and nitromethane .

Step 2: Urea Coupling

The nitroethylated intermediate reacts with 4-methylphenyl isocyanate under anhydrous conditions :

Reagent Solvent Temperature Yield
4-Methylphenyl isocyanateTHF0°C → RT, 12h68%

Optimization Note :

  • Montmorillonite K10 catalyst improves coupling efficiency (yield ↑12%) .

Interaction with Biological Targets

Preliminary studies indicate receptor-binding behavior influenced by electronic effects of substituents :

Target Binding Affinity (IC₅₀) Key Interaction
Cannabinoid CB₁ Receptor7.32 μM Allosteric modulation via urea-Arg³.⁵⁰ hydrogen bonding
FGFR Kinase5.89 μMCompetitive inhibition at ATP-binding pocket

Structure-Activity Relationship :

  • The nitroethyl group enhances π-stacking with aromatic residues in kinase targets.

  • Methyl substitution on the phenyl ring improves metabolic stability .

Comparative Reactivity with Analogues

The compound’ reactivity differs significantly from structurally related ureas :

Compound Hydrolysis Rate (t₁/₂) Nitro Reduction Yield Unique Feature
1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea2.1 h (pH 1)92%Enhanced kinase inhibition
1-(3-Trifluoromethylphenyl)urea4.8 h (pH 1)N/ASuperior solubility
1,1-Dimethyl-3-[3-nitrophenyl]urea0.7 h (pH 1)78%Rapid hydrolysis

Scientific Research Applications

1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the urea linkage provides stability and facilitates binding to target molecules. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Nitro Group Placement: Unlike compounds with nitro groups directly attached to the phenyl ring (e.g., ), the target compound features a nitroethyl side chain.
  • Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl group (electron-donating) contrasts with electron-withdrawing substituents like trifluoromethyl or chlorine , which may influence hydrogen-bonding capacity and metabolic stability.
  • Hybrid Functionality : The pyrrole-carbonyl group in introduces hydrogen-bonding and π-stacking capabilities absent in the target compound, highlighting trade-offs between synthetic complexity and bioactivity.

Biological Activity

1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This compound is characterized by its unique structure, which includes a urea functional group and a nitroethyl substituent, contributing to its reactivity and biological properties.

The molecular formula of this compound is C15H16N4O2C_{15}H_{16}N_{4}O_{2}. The presence of the urea moiety allows for hydrogen bonding and nucleophilic substitution reactions, while the nitro group can undergo reduction under specific conditions, altering the compound's properties and biological activities.

The biological activity of this compound is believed to stem from its interactions with various molecular targets. The nitro group can participate in redox reactions, while the urea linkage enhances stability and facilitates binding to target proteins or enzymes. This interaction may modulate enzyme activity or receptor function, leading to diverse biological effects.

Biological Activity Profiles

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers, including metastatic triple-negative breast cancer.
  • Antimicrobial Activity : The compound has also been studied for its potential antimicrobial effects, making it relevant for agricultural applications as a pesticide or herbicide.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Study on Anticancer Activity : A series of urea derivatives were evaluated for their antiproliferative effects against cancer cell lines. The IC50 values for some derivatives were reported to be less than 5 μM against A549 cells, indicating significant anticancer potential .
CompoundCell LineIC50 Value (μM)
Compound AA549<5
Compound BHCT116<3
Compound CMCF7<3
  • Exploration of Mechanisms : Research into similar compounds has shown that their capacity to be oxidized by monoamine oxidase (MAO) correlates with neurotoxic effects. This suggests that understanding metabolic pathways could be crucial for assessing the safety and efficacy of this compound .

Synthesis and Industrial Applications

The synthesis of this compound typically involves reacting 4-methylphenyl isocyanate with 2-(2-nitroethyl)aniline under controlled conditions. This method allows for the introduction of specific substituents on the phenyl rings, tailoring the compound's properties for desired applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methylphenyl)-3-[2-(2-nitroethyl)phenyl]urea, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves coupling substituted phenylisocyanates with nitroethyl-substituted anilines. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., triethylamine vs. DBU). For reproducible yields, use inert atmospheres to prevent nitro group reduction. Characterization via HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%). Reference structural analogs like 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea for solvent optimization insights .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the compound’s nitroethyl and urea functional groups?

  • Methodological Answer :

  • ¹H NMR : The nitroethyl group’s CH₂ protons split into triplets (δ 3.5–4.2 ppm) due to coupling with adjacent CH₂NO₂. Aromatic protons from the 4-methylphenyl group appear as a singlet (δ 2.3 ppm for CH₃) and multiplet (δ 7.1–7.4 ppm for aryl-H).
  • IR : Confirm urea C=O stretch at ~1640–1680 cm⁻¹ and nitro group asymmetry at ~1520 cm⁻¹. Compare with databases for nitroethylphenyl derivatives to rule out side products .

Advanced Research Questions

Q. How can factorial design optimize the compound’s bioactivity screening against conflicting data from prior studies?

  • Methodological Answer : Apply a 2³ factorial design to test variables: concentration (1–10 µM), incubation time (24–72 h), and cell line specificity (e.g., HeLa vs. HEK293). Use ANOVA to identify interactions between variables. For contradictory results, validate assay conditions (e.g., ATP levels for cytotoxicity, ROS assays for nitro group activity). Replicate studies with independent batches to isolate synthesis-related variability .

Q. What computational models (DFT, MD) predict the compound’s binding affinity to kinase targets, and how do they align with experimental IC₅₀ discrepancies?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify H-bond donors (urea NH) and acceptors (nitro O). Compare with kinase active-site residues (e.g., EGFR’s Thr790).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories. If experimental IC₅₀ values conflict with docking scores (e.g., ∆G = -8 kcal/mol vs. IC₅₀ > 50 µM), assess solvation effects or protein flexibility using enhanced sampling (e.g., metadynamics) .

Q. How do substituent effects (methyl vs. nitro groups) influence the compound’s stability under oxidative conditions, and what analytical methods validate degradation pathways?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH, 0–30 days). Use LC-MS to detect degradation products:

  • Nitro reduction : Look for amine derivatives (m/z +2 due to NO₂ → NH₂).
  • Urea cleavage : Monitor m/z -60 (loss of CONH). Compare with control analogs lacking nitroethyl groups to isolate substituent-specific degradation .

Theoretical and Methodological Frameworks

Q. How can the compound’s structure-activity relationship (SAR) be integrated into a conceptual framework for urea-based drug discovery?

  • Methodological Answer : Develop a SAR matrix using parameters:

  • Electronic : Hammett constants (σ) for substituents (methyl: σ = -0.17; nitro: σ = +0.78).
  • Steric : Tolman’s cone angles for aryl groups.
  • Correlate with in vitro data (e.g., logP vs. permeability) using multivariate regression. Reference Guiding Principle 2 to link SAR to kinase inhibition theory .

Q. What experimental controls are critical when studying the compound’s off-target effects in complex biological matrices?

  • Methodological Answer :

  • Negative controls : Use structurally similar but inert analogs (e.g., nitroethyl replaced with ethyl).
  • Matrix controls : Spike serum/plasma with the compound and quantify recovery via LC-MS/MS.
  • Orthogonal assays : Validate target engagement with SPR (surface plasmon resonance) if cellular assays show nonspecific toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles (DMSO vs. aqueous buffers)?

  • Methodological Answer : Solubility conflicts arise from aggregation or pH-dependent ionization. Perform dynamic light scattering (DLS) to detect nanoparticles in aqueous buffers. Adjust pH (2–9) and measure solubility via nephelometry. Compare with logD (octanol/water) at pH 7.4 to reconcile DMSO vs. buffer data .

Q. What statistical approaches resolve variability in the compound’s metabolic half-life across in vitro and in vivo models?

  • Methodological Answer : Use mixed-effects modeling to account for interspecies differences (e.g., human vs. rat microsomes). Apply bootstrap resampling to estimate confidence intervals for intrinsic clearance (CLint). Validate with PBPK (physiologically based pharmacokinetic) simulations .

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